

An In-depth Technical Guide to DL-Phenylserine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

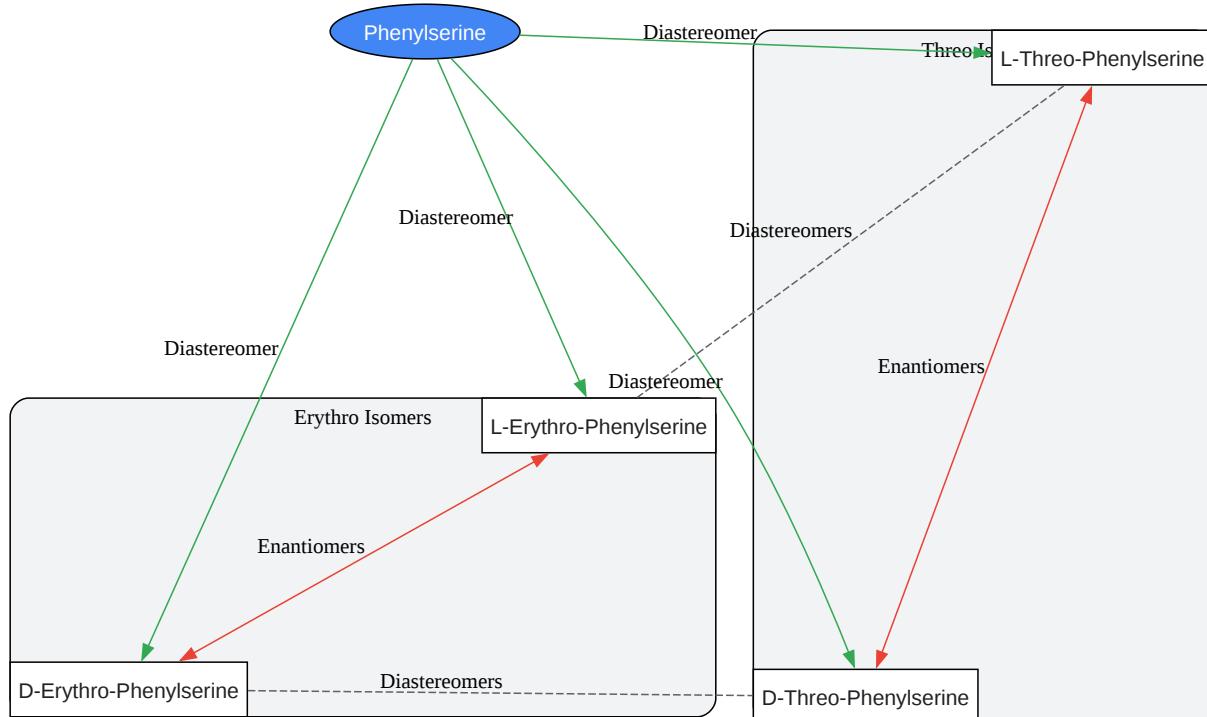
Compound Name: **DL-Phenylserine**

Cat. No.: **B1266387**

[Get Quote](#)

This guide provides a comprehensive technical overview of **DL-Phenylserine**, a non-proteinogenic amino acid derivative. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and analytical characterization. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Introduction to DL-Phenylserine


DL-Phenylserine, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, is a synthetic amino acid derivative of phenylalanine.^{[1][2][3]} It is not incorporated into proteins but serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.^{[1][4]} The prefix "DL" indicates that it is a racemic mixture, containing equal amounts of its D and L enantiomers.^[5] Understanding the distinct properties of its stereoisomers is critical for its application in stereoselective synthesis and drug design.

Chemical Structure and Stereoisomerism

The molecular structure of phenylserine contains a phenyl group, a hydroxyl group, an amino group, and a carboxylic acid group. Its backbone features two chiral centers at the α - and β -carbon atoms, giving rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: erythro and threo. Each pair consists of two enantiomers (D and L).

- DL-Erythro-Phenylserine: A racemic mixture of D-erythro-phenylserine and L-erythro-phenylserine.
- DL-Threo-Phenylserine: A racemic mixture of D-threo-phenylserine and L-threo-phenylserine.[\[1\]](#)

The relative configuration of the substituents on the chiral carbons determines whether the diastereomer is erythro or threo. In a Fischer projection, the erythro form has similar substituents on the same side, while the threo form has them on opposite sides. The condensation of glycine with aromatic aldehydes can yield either the threo- or erythro- form depending on the reaction conditions, with lower temperatures often favoring the erythro- form and higher temperatures favoring the threo- form.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Stereoisomers of Phenylserine.

Physicochemical Properties

DL-Phenylserine is typically a white to off-white crystalline powder.^{[1][4]} Its physical and chemical properties are summarized in the table below. It is important to note that properties like melting point can vary between the diastereomeric forms (threo vs. erythro) and their racemic mixtures.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][2][4][7]
Molecular Weight	181.19 g/mol	[4][7][8][9]
CAS Number	69-96-5 (DL-threo form)	[1][7]
207605-47-8 (DL-hydrate)	[8]	
Melting Point	202-208 °C (dec.) (threo form)	[1][10]
186 °C (dec.) (hydrate)	[8]	
Solubility	Soluble in water. The solubility of racemic amino acids can be lower than that of the pure enantiomers due to different crystal packing and hydrogen bonding.[11] Specific quantitative data for DL-Phenylserine is sparse, but its behavior is expected to be similar to other amino acids like serine, where solubility decreases with the addition of organic solvents like alcohols.	N/A
IUPAC Name	2-amino-3-hydroxy-3-phenylpropanoic acid	[7]
Canonical SMILES	C1=CC=C(C=C1)C(C(C(=O)O)N)O	[2]
InChIKey	VHVGNTVUSQUXPS-UHFFFAOYSA-N	[3][7]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of phenylserine isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is a powerful tool for distinguishing between erythro and threo diastereomers based on the coupling constants between the α - and β -protons.[6]
 - Aromatic Protons (C_6H_5-): Typically appear as a multiplet in the range of 7.2-7.5 ppm.
 - β -Proton (-CH(OH)-): A doublet coupled to the α -proton.
 - α -Proton (-CH(NH₂)-): A doublet coupled to the β -proton.
 - Hydroxyl (-OH), Amino (-NH₂), and Carboxyl (-COOH) protons: These signals can be broad and their chemical shifts are concentration and solvent dependent. They can be confirmed by D₂O exchange.
- ^{13}C NMR: The carbon spectrum provides information on the carbon framework.
 - Carboxyl Carbon (-COO-): ~170-175 ppm.
 - Aromatic Carbons (C_6H_5-): ~125-140 ppm.
 - β -Carbon (-CH(OH)-): ~70-75 ppm.
 - α -Carbon (-CH(NH₂)-): ~55-60 ppm.

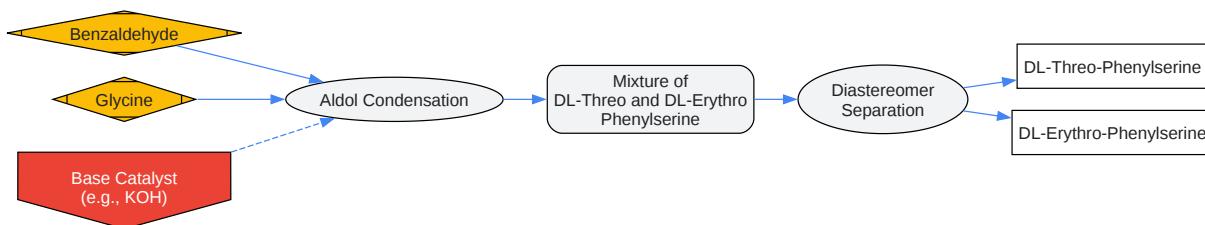
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

- O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl groups.
- N-H Stretch (Amine): A moderate band around 3000-3300 cm^{-1} , often superimposed on the O-H band.
- C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (aliphatic).
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm^{-1} .

- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)


Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]

- Molecular Ion (M^+): A peak corresponding to the molecular weight (181.19) should be observable.
- Fragmentation: Common fragmentation pathways include the loss of water (H_2O), formic acid (HCOOH), and cleavage adjacent to the functional groups.

Synthesis and Resolution

Synthesis

A common and straightforward method for synthesizing phenylserine is the aldol condensation of benzaldehyde with glycine.[13][14][15] This reaction is typically base-catalyzed and produces a mixture of threo and erythro diastereomers. The stereochemical outcome can be influenced by reaction conditions such as temperature and the choice of catalyst.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **DL-Phenylserine**.

Resolution of Enantiomers

Since synthesis typically yields a racemic mixture, and often only one enantiomer has the desired biological activity, resolution is a critical step for pharmaceutical applications.[\[5\]](#) A standard method involves diastereomeric salt formation.

- The racemic mixture (e.g., DL-threo-phenylserine) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid).
- This reaction forms a mixture of two diastereomeric salts (e.g., L-phenylserine-(+)-tartrate and D-phenylserine-(+)-tartrate).
- Diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[\[5\]](#)
- After separation, the individual diastereomeric salts are treated with a base to neutralize the resolving agent and isolate the pure D- and L-enantiomers.

Experimental Protocol: Analysis by Thin Layer Chromatography (TLC)

This protocol describes a standard method for analyzing the product of a phenylserine synthesis reaction to identify the product and assess its purity.[\[16\]](#)

Objective: To separate and visualize **DL-Phenylserine** from starting materials (benzaldehyde, glycine) using TLC.

Materials:

- TLC Plate (Silica gel 60 F₂₅₄)
- Developing Chamber
- Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)[\[16\]](#)
- Visualization Agent: 1.5% Ninhydrin solution in acetone-ethanol (7:3 v/v)[\[16\]](#)
- Reaction mixture sample (dissolved in a suitable solvent)

- Standards: Benzaldehyde, Glycine, **DL-Phenylserine**
- Capillary tubes for spotting
- Hot plate or heat gun

Procedure:

- Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 15-20 minutes.
- Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark points for each sample to be spotted.
- Spot the Plate: Using separate capillary tubes, spot small amounts of the reaction mixture and each standard onto the baseline at the marked points. Allow the solvent to evaporate completely between applications.
- Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
- Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
- Spray the dried plate evenly with the ninhydrin solution.[16]
- Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Amino acids like phenylserine will typically appear as purple or yellow spots.
- Analysis: Circle the spots and calculate the Retention Factor (R_f) for each spot using the formula: $R_f = (\text{Distance traveled by spot}) / (\text{Distance traveled by solvent front})$. Compare the R_f value of the product spot in the reaction mixture to that of the **DL-Phenylserine** standard to confirm its presence.[16]

Applications and Significance

DL-Phenylserine and its individual stereoisomers are valuable in drug development and biochemical research.

- Pharmaceutical Intermediate: It is a precursor for the synthesis of antibiotics and other drugs. For instance, L-threo-phenylserine is an important intermediate for chloramphenicol, and other derivatives are used in drugs for Parkinson's disease.[14][16]
- Chiral Building Block: Its defined stereochemistry makes it a useful starting material in asymmetric synthesis, allowing for the construction of complex chiral molecules.[1]
- Biochemical Research: Used in studies of enzyme mechanisms, particularly for enzymes like aldolases and dehydrogenases that act on phenylserine.[14][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. bocsci.com [bocsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DL-Phenylserine | 7352-06-9 | Benchchem [benchchem.com]
- 7. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]
- 9. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DL-BETA-PHENYL SERINE THREO FORM | 69-96-5 [chemicalbook.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Asymmetric synthesis of β -phenylserines by condensation of benzaldehyde with zinc(II) and copper(II) complexes of (1R)-3-hydroxymethylenebornan-2-one glycine imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Identification, Cloning, and Characterization of L-Phenylserine Dehydrogenase from *Pseudomonas syringae* NK-15 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Phenylserine: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266387#dl-phenylserine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com